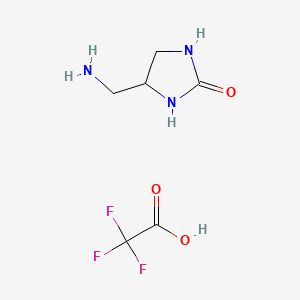
4-(Aminomethyl)imidazolidin-2-one; trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)imidazolidin-2-one; trifluoroacetic acid is a compound that combines the structural features of imidazolidin-2-one and trifluoroacetic acid Imidazolidin-2-one is a five-membered ring containing two nitrogen atoms and a carbonyl group, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)imidazolidin-2-one typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method is the direct incorporation of the carbonyl group into 1,2-diamines, which can be achieved using phosgene in combination with a base such as a tertiary amine . Another approach involves the diamination of olefins or the intramolecular hydroamination of linear urea derivatives . The reaction conditions often require the use of metal catalysts or organocatalysts to facilitate the formation of the imidazolidin-2-one ring.
Industrial Production Methods
Industrial production of 4-(aminomethyl)imidazolidin-2-one may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)imidazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the amino group and the imidazolidinone ring allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used to oxidize the amino group to a nitro group or other oxidized forms.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol or the imidazolidinone ring to an imidazolidine.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbonyl carbon, using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)imidazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(aminomethyl)imidazolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazolidinone ring can form hydrogen bonds and other interactions with target molecules, influencing their function. The trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
4-(Aminomethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives and similar compounds:
Imidazolidin-2-one: A basic structure without the amino group or trifluoroacetic acid moiety.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone ring, offering different reactivity and applications.
The uniqueness of 4-(aminomethyl)imidazolidin-2-one lies in its combination of the imidazolidinone ring with an amino group and trifluoroacetic acid, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10F3N3O3 |
|---|---|
Peso molecular |
229.16 g/mol |
Nombre IUPAC |
4-(aminomethyl)imidazolidin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H9N3O.C2HF3O2/c5-1-3-2-6-4(8)7-3;3-2(4,5)1(6)7/h3H,1-2,5H2,(H2,6,7,8);(H,6,7) |
Clave InChI |
RXDJROGRZQWSJG-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)N1)CN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)

![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)

